molecular formula C21H32N2O4S B11128005 N-cyclohexyl-4-ethoxy-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide

N-cyclohexyl-4-ethoxy-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide

Cat. No.: B11128005
M. Wt: 408.6 g/mol
InChI Key: QWWGNUHLSBPUQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclohexyl-4-ethoxy-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide is a synthetic benzenesulfonamide derivative characterized by three key structural motifs:

  • A 4-ethoxy-substituted benzene ring, which modulates electronic and steric properties.
  • A piperidine ring linked via a 2-oxoethyl chain, influencing conformational flexibility and target binding.

Its design reflects structure-activity relationship (SAR) principles, balancing substituent effects for optimized pharmacodynamics and pharmacokinetics .

Properties

Molecular Formula

C21H32N2O4S

Molecular Weight

408.6 g/mol

IUPAC Name

N-cyclohexyl-4-ethoxy-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide

InChI

InChI=1S/C21H32N2O4S/c1-2-27-19-11-13-20(14-12-19)28(25,26)23(18-9-5-3-6-10-18)17-21(24)22-15-7-4-8-16-22/h11-14,18H,2-10,15-17H2,1H3

InChI Key

QWWGNUHLSBPUQI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCCCC2)C3CCCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-4-ethoxy-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide typically involves multiple steps:

    Formation of the benzenesulfonamide core: This can be achieved by reacting benzenesulfonyl chloride with an appropriate amine under basic conditions.

    Introduction of the ethoxy group: This step involves the ethoxylation of the aromatic ring, which can be done using ethyl iodide in the presence of a strong base like sodium hydride.

    Cyclohexylation: The cyclohexyl group can be introduced via a nucleophilic substitution reaction using cyclohexylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4-ethoxy-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The sulfonamide group can be reduced to form a sulfinamide or thiol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.

Major Products

    Oxidation: Products include aldehydes, carboxylic acids, and ketones.

    Reduction: Products include sulfinamides and thiols.

    Substitution: Products include nitro, halogenated, or alkylated derivatives of the original compound.

Scientific Research Applications

N-cyclohexyl-4-ethoxy-N

Biological Activity

N-cyclohexyl-4-ethoxy-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide is a synthetic compound with a complex structure that includes a sulfonamide group, an ethoxy group, and a piperidine moiety. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in anti-inflammatory and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is C21H32N2O4SC_{21}H_{32}N_{2}O_{4}S, with a molecular weight of approximately 408.6 g/mol. The presence of the piperidine ring enhances its biological activity, while the sulfonamide group improves solubility and interaction with biological targets.

Research indicates that compounds similar to this compound can inhibit specific enzymes involved in cancer progression, notably IKKb, which plays a crucial role in NF-kB signaling pathways associated with inflammation and tumor growth. The compound's structure suggests potential interactions with various biological targets, enhancing its therapeutic efficacy.

Anti-inflammatory and Anticancer Properties

The compound exhibits significant anti-inflammatory and anticancer activities. Studies have shown that it can inhibit key signaling pathways that contribute to inflammation and cancer cell proliferation. For instance, similar piperidine derivatives have demonstrated the ability to reduce tumor growth in various in vitro models .

Table 1: Comparison of Biological Activities

Activity TypeMechanism of ActionReference
Anti-inflammatoryInhibition of IKKb and NF-kB signaling
AnticancerInhibition of cell proliferation
AntimicrobialInteraction with bacterial enzymes

Case Studies

Several studies have explored the biological activity of related compounds:

  • Piperidine Derivatives : Research has shown that derivatives containing the piperidine ring possess anticancer properties by inhibiting specific kinases involved in tumor progression .
  • Sulfonamide Compounds : Compounds with sulfonamide groups have demonstrated antimicrobial activities, indicating potential for broad-spectrum therapeutic applications.
  • Ethoxy-substituted Compounds : These compounds have been associated with various pharmacological effects, including analgesic and anti-inflammatory actions.

Comparison with Similar Compounds

Table 1: Structural Features of Analogous Benzenesulfonamide Derivatives

Compound Name Benzene Substituent Sulfonamide N-Substituents Heterocyclic Amine Molecular Weight Key References
N-Cyclohexyl-4-ethoxy-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide (Target) 4-Ethoxy Cyclohexyl, 2-oxo-2-(piperidin-1-yl)ethyl Piperidine Not reported
4-Iodo-N-prop-2-ynylbenzenesulfonamide (Compound 23) 4-Iodo Prop-2-ynyl None Not reported
4-(2-(4-Oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)ethyl)benzenesulfonamide (Compound 1) None 2-(quinazolinone-thio)ethyl None Not reported
N-Cyclohexyl-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide None Cyclohexyl, 2-oxo-2-(4-(2-methoxyphenyl)piperazinyl)ethyl Piperazine (2-methoxyphenyl-substituted) Not reported
O8H Ligand (4-Iodo-N-[(1-{2-oxo-2-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]ethyl}-1H-1,2,3-triazol-4-yl)methyl]benzenesulfonamide) 4-Iodo 1-(Triazol-4-yl)methyl Piperidine (thiophene-oxadiazole-substituted) 639.49
N-(4-methylphenyl)-4-methylsulfanyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide 4-Methylsulfanyl 4-Methylphenyl, 2-oxo-2-(4-phenylpiperazinyl)ethyl Piperazine (phenyl-substituted) 495.7

Key Observations:

  • Heterocyclic Amines : Piperidine in the target compound lacks the oxygen atom present in morpholine derivatives (e.g., ) or the additional nitrogen in piperazine analogs (e.g., ), altering hydrogen-bonding capacity and basicity .
  • Molecular Complexity : The O8H ligand’s triazole and oxadiazole rings increase complexity (MW = 639.49) compared to the target compound’s simpler architecture, which may improve synthetic accessibility and oral bioavailability .

Table 2: Inferred Activity Based on Structural Analogues

Compound Name Reported Activity Mechanism Insights Reference
Target Compound Not explicitly reported Likely enzyme inhibition (e.g., carbonic anhydrase) or antimicrobial action based on SAR trends
Compound 23 (4-Iodo-N-prop-2-ynylbenzenesulfonamide) Submicromolar ethionamide booster activity Fragment merging via SAR improved potency
Compound 1 (Parent quinazolinone-sulfonamide) Higher carbonic anhydrase inhibition vs. derivatives Thioxoquinazolinone enhances binding affinity
O8H Ligand Not explicitly reported Thiophene-oxadiazole may target hydrophobic pockets

Key Insights:

  • Fragment Merging Strategies : Unlike Compounds 23 and O8H, which were optimized via fragment-based SAR, the target compound’s design avoids bulky heterocycles (e.g., oxadiazole, triazole), suggesting a focus on balanced lipophilicity and target engagement .
  • Enzyme Inhibition Potential: The ethoxy group in the target compound may mimic the ethyl/methoxy substituents in ’s carbonic anhydrase inhibitors, though piperidine’s basicity could reduce selectivity compared to morpholine derivatives .

Physicochemical and ADME Properties

Table 3: Estimated Properties of Selected Compounds

Compound Name XLogP3 (Predicted) Topological Polar Surface Area (Ų) Rotatable Bonds
Target Compound ~4.0* ~90–100* 7–8*
N-(4-methylphenyl)-4-methylsulfanyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide 4.6 94.6 7
O8H Ligand ~5.5 134.8 13

*Estimated based on structural similarity to and .

Key Trends:

  • Lipophilicity : The target’s XLogP3 (~4.0) is lower than O8H’s (~5.5), suggesting improved aqueous solubility and reduced risk of off-target binding .
  • Rotatable Bonds : Fewer rotatable bonds (7–8) compared to O8H (13) may enhance metabolic stability and oral absorption .

Q & A

Q. What are the critical steps in synthesizing N-cyclohexyl-4-ethoxy-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide?

The synthesis involves sequential sulfonamide coupling, piperidine derivatization, and cyclohexyl group introduction. Key steps include:

  • Amide bond formation between the sulfonamide and piperidine-2-one intermediate under anhydrous conditions (e.g., DMF as solvent, 60–80°C).
  • Cyclohexyl group attachment via nucleophilic substitution, requiring precise stoichiometric control to avoid byproducts like N-alkylated impurities .
  • Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to achieve >95% purity .

Q. Which analytical techniques are essential for structural validation?

  • X-ray crystallography : Resolves stereochemistry and confirms intramolecular interactions (e.g., hydrogen bonding between sulfonamide oxygen and piperidinone) .
  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR identify substituent environments (e.g., ethoxy group at δ 1.3–1.5 ppm, cyclohexyl protons as multiplet at δ 1.4–1.8 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion at m/z corresponding to C21_{21}H31_{31}N3_{3}O4_{4}S) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields during piperidinone derivatization?

  • Solvent selection : Switch from polar aprotic solvents (e.g., DMF) to dichloromethane to reduce side reactions like over-alkylation .
  • Catalyst screening : Test Pd/C or phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates .
  • Temperature control : Lowering temperature to 40°C minimizes decomposition of the sulfonamide intermediate .

Q. How should researchers resolve contradictions in pharmacological data between analogs?

  • Comparative structural analysis : Use analogs with halogen substitutions (e.g., chloro vs. fluoro groups) to assess how electronic effects alter receptor binding .
  • Dose-response assays : Perform IC50_{50} comparisons across analogs to identify outliers caused by solubility differences (e.g., logP variations >1.0) .
  • Molecular docking : Map binding poses using software like AutoDock Vina to explain discrepancies in activity (e.g., steric clashes in bulky substituents) .

Q. What methodologies improve solubility for in vivo studies?

  • Co-solvent systems : Use ethanol/PEG-400 (70:30) to enhance aqueous solubility while maintaining stability .
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) at the ethoxy moiety to increase hydrophilicity .
  • Nanoparticle encapsulation : Employ PLGA-based nanoparticles to improve bioavailability (e.g., 2.5-fold increase in AUC024_{0-24} in murine models) .

Q. How can computational modeling guide SAR studies?

  • QSAR modeling : Use Gaussian 09 to calculate electronic descriptors (e.g., HOMO-LUMO gaps) correlating with antimicrobial activity .
  • Molecular dynamics simulations : Analyze stability of sulfonamide-piperidine interactions in lipid bilayers (e.g., 50 ns simulations in GROMACS) .
  • ADMET prediction : Tools like SwissADME predict CYP3A4 metabolism risks and blood-brain barrier permeability .

Experimental Design and Data Analysis

Q. How to design a robust assay for enzyme inhibition studies?

  • Positive controls : Include known inhibitors (e.g., acetazolamide for carbonic anhydrase) to validate assay conditions .
  • Kinetic analysis : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition mechanisms .
  • Statistical rigor : Perform triplicate runs with ANOVA (p < 0.05) to account for batch-to-batch variability .

Q. What strategies mitigate batch inconsistencies in scaled-up synthesis?

  • Process analytical technology (PAT) : Implement inline FTIR to monitor reaction progression and adjust reagent addition rates .
  • Design of experiments (DoE) : Use Minitab to optimize parameters (e.g., stirring speed, pH) via central composite design .
  • Quality by design (QbD) : Define critical quality attributes (CQAs) like particle size distribution for reproducibility .

Handling Conflicting Data

Q. How to address discrepancies in cytotoxicity data across cell lines?

  • Cell line authentication : Verify origins using STR profiling to rule out contamination .
  • Microenvironment adjustment : Test under hypoxic vs. normoxic conditions to assess oxygen-dependent mechanisms .
  • Mechanistic follow-up : Perform RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators) .

Q. Why might crystallography data conflict with computational predictions?

  • Conformational flexibility : X-ray structures represent static snapshots; MD simulations capture dynamic behavior (e.g., piperidine ring puckering) .
  • Protonation state : Adjust pKa calculations (e.g., using MarvinSketch) to match crystallographic pH conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.